molecular formula C18H14ClFN2OS2 B2791783 N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941922-72-1

N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2791783
CAS RN: 941922-72-1
M. Wt: 392.89
InChI Key: MWCCTFMPNDBZKD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, also known as CFT or WIN 35,065-2, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent and selective dopamine reuptake inhibitor that has shown promising results in the treatment of various neurological disorders.

Mechanism of Action

N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide works by inhibiting the reuptake of dopamine in the brain, thereby increasing the concentration of dopamine in the synaptic cleft. This results in increased dopamine signaling, which is believed to be responsible for its therapeutic effects.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has been shown to have a number of biochemical and physiological effects, including increased dopamine release, increased locomotor activity, and decreased appetite. It has also been shown to have some neuroprotective effects, particularly in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide in lab experiments is its high potency and selectivity for dopamine reuptake inhibition. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is its potential for abuse, as it has been shown to have some addictive properties.

Future Directions

There are a number of potential future directions for research on N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide. One area of interest is the development of more selective dopamine reuptake inhibitors that have fewer side effects and are less likely to be abused. Another area of interest is the use of N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide in combination with other drugs for the treatment of neurological disorders, such as ADHD and drug addiction. Finally, there is also interest in studying the long-term effects of N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide on the brain, particularly with regard to its potential for neuroprotection in the treatment of Parkinson's disease.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide involves the reaction of 4-chloroacetophenone with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with 4-fluorobenzyl bromide to form the intermediate compound, which is subsequently reacted with 2-bromoacetic acid to form the final product.

Scientific Research Applications

N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has been extensively studied for its potential use in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction. It has been shown to increase dopamine levels in the brain, which is believed to be responsible for its therapeutic effects.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS2/c19-13-3-7-15(8-4-13)21-17(23)9-16-11-25-18(22-16)24-10-12-1-5-14(20)6-2-12/h1-8,11H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCCTFMPNDBZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

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